

# Spectroscopic Profiling of Cefaloram: A Multi-Modal Analytical Framework

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## Compound of Interest

Compound Name: Cefaloram  
CAS No.: 859-07-4  
Cat. No.: B1204034

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## Executive Summary & Molecular Architecture[1][2][3]

**Cefaloram** (also known as Cephalosporin G) represents a foundational structure in the cephalosporin class, chemically defined as 3-acetoxymethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic acid.[1][2][3][4] It is the cephalosporin analogue of Benzylpenicillin (Penicillin G).[1]

In drug development, the analytical challenge with **Cefaloram** lies not just in identification, but in differentiating the intact molecule from its primary degradation products: desacetyl-**cefaloram** (hydrolysis of the C-3 acetate) and the beta-lactam ring-opened metabolites.[1][2][3]

This guide provides a validated spectroscopic workflow to confirm identity and purity. We prioritize DMSO-d6 for NMR to preserve amide proton visibility and ESI-MS in positive mode for definitive molecular weight confirmation.

## Analyte Profile

Parameter	Specification
IUPAC Name	(6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Formula	
Molecular Weight	390.41 g/mol
Monoisotopic Mass	390.0886 Da
Key Chromophore	Cephem nucleus (enone system) + Phenyl ring

## Sample Preparation & Solvation Strategy

Expert Insight: The choice of solvent is the single biggest variable in cephalosporin analysis.

- For NMR: Use DMSO-d<sub>6</sub>.<sup>[1][2][3]</sup> Avoid

or

for primary structural characterization, as rapid deuterium exchange will obliterate the amide (

) doublet, preventing the confirmation of the C-7 side-chain connectivity.<sup>[1]</sup>

- For UV-Vis: Use Phosphate Buffer (pH 6.0).<sup>[1][2][3]</sup> Avoid alkaline conditions (pH > 8.<sup>[1][2]</sup>0) which rapidly hydrolyze the beta-lactam ring, altering the spectrum.<sup>[1]</sup>
- For Mass Spec: Use 50:50 Acetonitrile:Water + 0.1% Formic Acid.<sup>[1]</sup> The acid ensures protonation (
- ) for ESI+.<sup>[1][2]</sup>

## UV-Vis Spectroscopy: The Chromophoric Fingerprint<sup>[1][2][3]</sup>

The UV-Vis spectrum of **Cefaloram** is dominated by two transitions: the

transition of the phenyl ring and the characteristic absorption of the

-lactam-dihydrothiazine conjugation.[\[2\]](#)

## Spectral Characteristics[\[1\]\[2\]\[3\]\[5\]\[7\]\[8\]](#)

- Primary

:260–265 nm (Molar absorptivity

).[\[1\]\[2\]\[3\]](#)

- Shoulder: ~230 nm (Phenyl group contributions).[\[1\]\[2\]](#)

## Self-Validating Protocol: The Hydrolysis Check

A critical purity test involves deliberate degradation to confirm the integrity of the beta-lactam ring.[\[1\]\[2\]\[3\]](#)

- Baseline Scan: Dissolve **Cefaloram** in pH 6.0 buffer. Record at 262 nm.[\[1\]\[2\]](#)
- Stress Test: Add 1 drop of 1N NaOH.
- Observation: Within minutes, the band at 262 nm will decrease significantly, often shifting to ~230 nm or appearing as a broad, lower-intensity band.[\[1\]](#)
  - Interpretation: If the 262 nm band remains stable in high pH, the sample is likely not a beta-lactam (or is already degraded/rearranged).[\[1\]](#)

## Mass Spectrometry (ESI-MS/MS)[\[1\]\[2\]\[3\]\[6\]](#)

Mass spectrometry provides the definitive confirmation of the molecular skeleton. We utilize Electrospray Ionization (ESI) in Positive Mode.[\[1\]\[2\]\[5\]](#)

## Fragmentation Logic

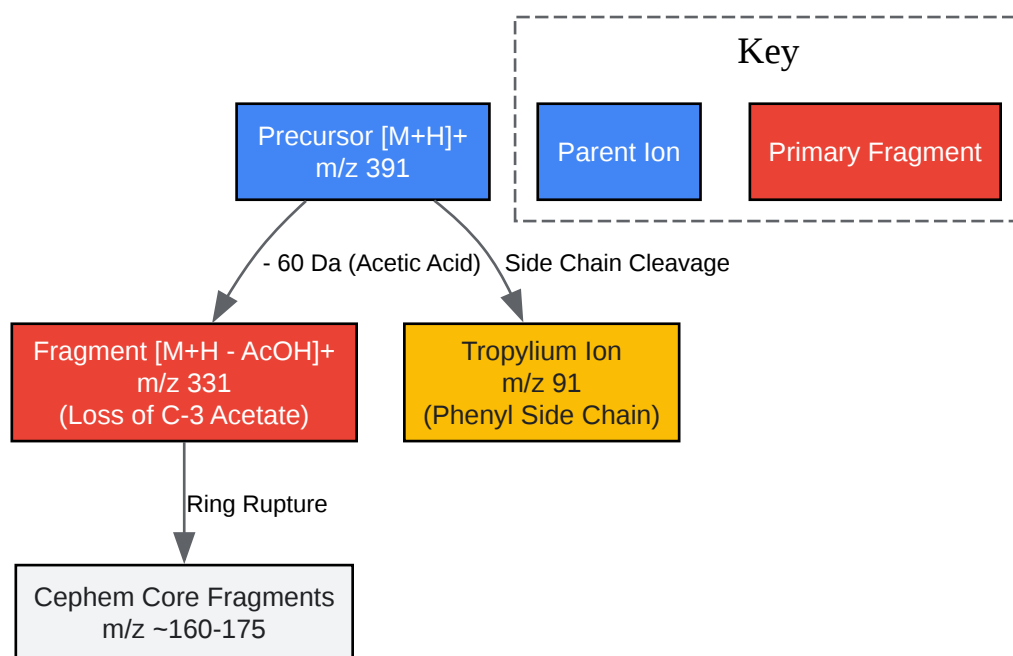
The fragmentation of **Cefaloram** follows a predictable pathway governed by the stability of the leaving groups.

- Precursor Ion:
- Primary Loss (Neutral): Loss of Acetic Acid ( , 60 Da) from the C-3 position.<sup>[1][2]</sup> This is diagnostic for cephalosporanic acids (like Cephalothin and **Cefaloram**).<sup>[1][2]</sup>
  - Resulting Fragment:
- Secondary Loss: Cleavage of the phenylacetyl side chain or beta-lactam ring rupture.<sup>[1][2]</sup>
  - Diagnostic Fragment:  
(Tropylium ion,  
) – confirms the phenylacetyl group.

## MS Data Summary

Ion Type	m/z (Theoretical)	Structural Origin
	391.09	Protonated Molecular Ion
	413.07	Sodium Adduct (Common in unpurified samples)
Fragment 1	331.07	(Loss of C-3 Acetate)
Fragment 2	175.05	Beta-lactam cleavage fragment (dihydrothiazine core)
Fragment 3	91.05	Tropylium ion (Phenylacetyl side chain)

## Fragmentation Pathway Diagram<sup>[1][3]</sup>



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Figure 1: ESI-MS fragmentation logic for **Cefaloram**, highlighting the diagnostic loss of acetic acid.

## NMR Spectroscopy: Structural Elucidation

Proton (

) NMR in DMSO-d<sub>6</sub> is the gold standard for verifying the stereochemistry of the beta-lactam ring.<sup>[1][2]</sup> The coupling constant (

) between H-6 and H-7 is the critical parameter; for cephalosporins, this is typically 4.5 – 5.0 Hz (cis-coupling).<sup>[1][2][3]</sup>

### -NMR Assignment Table (300-500 MHz, DMSO-d<sub>6</sub>)

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( )	Structural Note
Amide NH	9.10	Doublet (d)	1H	8.5 Hz	Disappears in .[1][2][3] Couples to H-7.
Aromatic	7.25 – 7.35	Multiplet (m)	5H	-	Phenyl ring protons.[1][2][3]
H-7	5.68	Doublet of Doublets (dd)	1H	4.8, 8.5 Hz	Beta-lactam ring.[1][2][3] Couples to NH and H-6.
H-6	5.08	Doublet (d)	1H	4.8 Hz	Beta-lactam ring.[1][2][3] Cis-coupling to H-7.[1][2][3]
C-3	4.65 & 4.98	AB Quartet	2H	13.0 Hz	Methylene attached to acetate.[1][2][3] Diastereotopic.
Side Chain	3.58	Singlet (s)	2H	-	Benzylic protons (Phenylacetyl group).[1][2][3]
H-2	3.45 & 3.65	AB Quartet	2H	18.0 Hz	Ring methylene.[1][2][3] Often

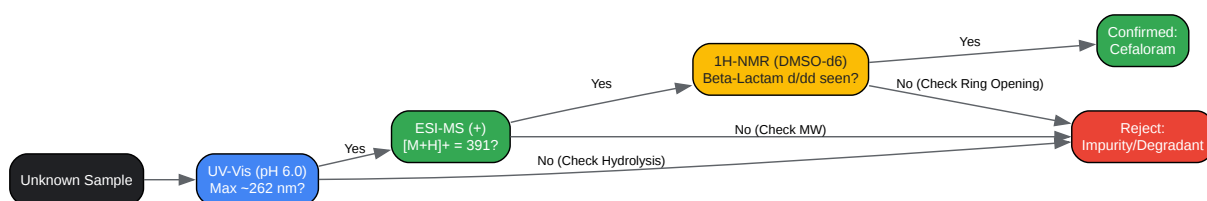
					overlaps with water/solvent. [1]
Acetate	2.03	Singlet (s)	3H	-	Acetoxy methyl group. [1][2][3]

## Causality in Assignments

- The H-7 Signal: This appears as a doublet of doublets (dd) because it couples to both the neighboring H-6 (cis-coupling on the ring) and the Amide NH.[1][2][3] If you shake the sample with   
  
 , the NH exchanges to ND, the coupling disappears, and H-7 collapses to a simple doublet (d).[1] This confirms the secondary amide linkage.
- The AB Quartets: The C-3 methylene protons are not equivalent due to the chirality of the cephem core, resulting in a distinct "roofing" AB quartet pattern rather than a singlet.

## Integrated Analytical Workflow

To ensure robust identification, researchers should follow this decision matrix.



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Figure 2: Step-by-step decision tree for confirming **Cefaloram** identity.

## References

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